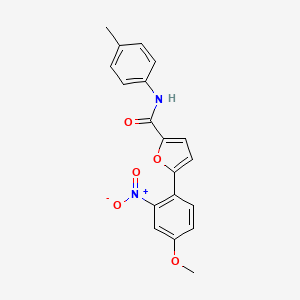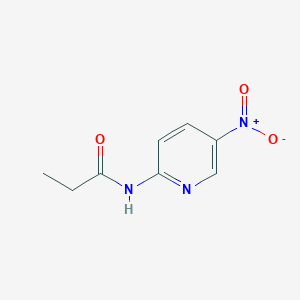![molecular formula C14H17F2NO2 B2789278 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one CAS No. 2320379-84-6](/img/structure/B2789278.png)
1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The difluoromethyl group can be introduced via nucleophilic substitution reactions.
- Common reagents: Difluoromethylating agents such as difluoromethyl bromide.
- Reaction conditions: Typically carried out at low temperatures to control the reactivity.
Attachment of the Methoxyphenyl Group:
- The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction.
- Common reagents: Methoxybenzene, acyl chloride, and a Lewis acid catalyst such as aluminum chloride (AlCl3).
- Reaction conditions: The reaction is usually performed under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:
-
Formation of the Azetidine Ring:
- Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
- Common reagents: Sodium hydride (NaH), tetrahydrofuran (THF), and a suitable halogenated precursor.
- Reaction conditions: Refluxing the mixture under an inert atmosphere.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
- Major products: Oxidized derivatives with ketone or carboxylic acid functionalities.
-
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Major products: Corresponding alcohol derivatives.
-
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
- Common reagents: Halogenating agents, nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its structural properties may be explored for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and selectivity, while the azetidine ring may contribute to the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
1-(3-(Trifluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
1-(3-(Fluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Contains a fluoromethyl group instead of a difluoromethyl group.
Uniqueness: 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the difluoromethyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-19-12-5-2-10(3-6-12)4-7-13(18)17-8-11(9-17)14(15)16/h2-3,5-6,11,14H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLBKYZBPQVKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Azaspiro[3.4]octan-2-ol hydrochloride](/img/structure/B2789195.png)

![1-[(4-fluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2789198.png)
![N-(2-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2789200.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-2,2-diphenylacetamide](/img/structure/B2789205.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2789206.png)


![2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2789213.png)
![6-Methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B2789214.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2789215.png)

